Home > Products > Screening Compounds P80467 > Angiotensin II human TFA
Angiotensin II human TFA -

Angiotensin II human TFA

Catalog Number: EVT-8329317
CAS Number:
Molecular Formula: C52H72F3N13O14
Molecular Weight: 1160.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Angiotensin II human TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially while protecting groups are utilized to prevent unwanted reactions.
  2. Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (90%), water (5%), and a scavenger solution (5%) such as anisole or thioanisole. This reaction typically lasts around two hours at room temperature .
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring high purity levels (>98%) necessary for biological applications .
Molecular Structure Analysis

Angiotensin II consists of eight amino acids with the sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Its molecular formula is C₈H₁₁N₃O₃S, with a molecular weight of approximately 1046.22 Daltons.

Structure Data

  • Molecular Weight: 1046.22 g/mol
  • Amino Acid Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe
  • Structural Features: Angiotensin II contains an aromatic ring structure due to phenylalanine, contributing to its binding affinity with receptors.
Chemical Reactions Analysis

Angiotensin II participates in several key biochemical reactions:

  1. Receptor Binding: It primarily binds to AT1 receptors, triggering intracellular signaling pathways that lead to vasoconstriction and increased blood pressure.
  2. Hydrolysis: Angiotensin II can be hydrolyzed by ACE2 into angiotensin-(1-7), which has opposing effects on cardiovascular function .
  3. Stimulation of Aldosterone Secretion: Angiotensin II promotes aldosterone release from the adrenal cortex, enhancing sodium reabsorption in the kidneys.

Technical Details

  • The cleavage of angiotensin I into angiotensin II is catalyzed by ACE, which hydrolyzes specific peptide bonds.
  • The interaction with AT1 receptors activates G-protein coupled receptor pathways leading to increased intracellular calcium levels and vasoconstriction.
Mechanism of Action

The mechanism of action for Angiotensin II involves several steps:

  1. Binding to Receptors: Upon release into circulation, Angiotensin II binds to AT1 receptors located on vascular smooth muscle cells.
  2. Signal Transduction: This binding activates G-proteins that stimulate phospholipase C, leading to an increase in intracellular calcium concentration.
  3. Physiological Effects: The rise in calcium levels causes contraction of vascular smooth muscle, resulting in vasoconstriction and increased blood pressure. Additionally, it stimulates aldosterone secretion from adrenal glands, promoting sodium retention and further increasing blood volume .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when lyophilized.
  • Solubility: Soluble in water and organic solvents such as acetonitrile due to its polar nature.

Chemical Properties

  • Stability: Angiotensin II is relatively stable under physiological conditions but can degrade rapidly in serum without protective modifications.
  • pH Sensitivity: Its stability can be influenced by pH; it is most stable at neutral pH levels.

Relevant Data

  • Stability assays indicate that Angiotensin II degrades significantly within 30 minutes in mouse serum under physiological conditions, while modified derivatives exhibit enhanced stability .
Applications

Angiotensin II human TFA has several important scientific applications:

  1. Cardiovascular Research: Used extensively in studies investigating hypertension and cardiovascular diseases due to its potent vasoconstrictive properties.
  2. Pharmacological Studies: Serves as a standard reference for testing new antihypertensive drugs targeting the renin-angiotensin system.
  3. Endocrine Function Studies: Investigated for its role in regulating fluid balance and electrolyte homeostasis through aldosterone secretion modulation .
Molecular Pharmacology of Angiotensin II Human TFA

Role in the Renin-Angiotensin System Signaling Axis

Angiotensin II human TFA (Trifluoroacetate salt) is the stable salt form of the endogenous octapeptide hormone Angiotensin II, which serves as the primary effector molecule of the Renin-Angiotensin System. Within this endocrine cascade, liver-derived angiotensinogen undergoes proteolytic cleavage by renal renin to form the decapeptide Angiotensin I. Angiotensin I is subsequently converted to Angiotensin II by angiotensin-converting enzyme, predominantly expressed on pulmonary endothelial membranes [1] [8]. Angiotensin II human TFA exerts identical biological activity to endogenous Angiotensin II, binding with high affinity to specific G-protein-coupled receptors to regulate blood pressure, fluid homeostasis, and cellular proliferation [5].

The Renin-Angiotensin System operates through two principal axes:

  • The classical vasoconstrictive axis: Mediated via Angiotensin II type 1 receptor activation, promoting vasoconstriction, sodium retention, and oxidative stress.
  • The counter-regulatory vasodilatory axis: Involving angiotensin-converting enzyme 2-mediated conversion of Angiotensin II to Angiotensin-(1-7), which activates Mas receptors to oppose Angiotensin II type 1 receptor effects [2] [3]. Angiotensin II human TFA serves as a critical research tool for investigating the pathophysiological dominance of the classical axis in hypertension, cardiac remodeling, and renal dysfunction [1] [7].

Table 1: Key Angiotensin Peptides in the Renin-Angiotensin System

PeptideEnzymatic OriginPrimary ReceptorBiological Effects
Angiotensin IIACE cleavage of Angiotensin IAngiotensin II type 1 receptor/Angiotensin II type 2 receptorVasoconstriction, aldosterone release, fibrosis
Angiotensin-(1-7)ACE2 cleavage of Angiotensin IIMasVasodilation, anti-fibrotic, anti-proliferative
Angiotensin IVAminopeptidase cleavage of Angiotensin IIIAT4 receptorCognitive modulation, blood flow regulation

Interaction Dynamics with G-Protein-Coupled Receptors

Angiotensin II type 1 receptor Activation and Downstream Signaling

Angiotensin II human TFA binds Angiotensin II type 1 receptor (a 359-amino-acid, 41-kDa protein) with nanomolar affinity, inducing conformational changes that trigger heterotrimeric G protein dissociation (Gq/11, Gi, G12/13) [1] [7]. This activation initiates multiple parallel signaling cascades:

  • Phospholipase Cβ-IP3-Diacyl glycerol pathway: Diacyl glycerol activates protein kinase C, while inositol trisphosphate triggers calcium release from endoplasmic reticulum stores, enabling vascular smooth muscle contraction via calcium/calmodulin-dependent myosin light chain kinase activation [7].
  • Mitogen-activated protein kinase/extracellular signal-regulated kinase pathway: Gβγ subunits recruit Son of Sevenless, activating Ras→Raf→MEK→extracellular signal-regulated kinase to drive cell proliferation and hypertrophy [1] [7].
  • NADPH oxidase induction: Protein kinase C phosphorylates p47phox subunit, generating reactive oxygen species that activate nuclear factor kappa B and pro-inflammatory genes [7].
  • Transactivation of receptor tyrosine kinases: Matrix metalloproteinase-mediated heparin-binding epidermal growth factor shedding activates epidermal growth factor receptor, promoting extracellular matrix synthesis and fibrosis [1].

Table 2: Angiotensin II type 1 receptor Downstream Signaling Pathways

Signaling PathwayKey EffectorsCellular Outcome
Gq/11-PLCβInositol trisphosphate, Diacyl glycerol, calciumVasoconstriction, contraction
Gi-Ras-MAPK/extracellular signal-regulated kinaseRas, Raf, extracellular signal-regulated kinase 1/2Cell growth, proliferation
G12/13-RhoA/Rho kinaseRho kinase, myosin light chain phosphatase inhibitionSustained vascular tone
Reactive oxygen species- nuclear factor kappa BNADPH oxidase, nuclear factor kappa BInflammation, endothelial dysfunction
Epidermal growth factor receptor transactivationMatrix metalloproteinases, heparin-binding epidermal growth factorFibrosis, remodeling

Angiotensin II type 2 receptor Modulation and Functional Crosstalk

Angiotensin II human TFA binds Angiotensin II type 2 receptor with affinity comparable to Angiotensin II type 1 receptor, yet initiates opposing physiological responses. Angiotensin II type 2 receptor activation stimulates protein phosphatases that dephosphorylate Angiotensin II type 1 receptor effectors, creating functional antagonism [3] [9]. Key Angiotensin II type 2 receptor-mediated pathways include:

  • Bradykinin-nitric oxide-cyclic guanosine monophosphate cascade: Enhanced endothelial nitric oxide synthase activity increases cyclic guanosine monophosphate, inducing vasodilation and counteracting Angiotensin II type 1 receptor-mediated vasoconstriction [3].
  • Phosphatase activation: Src homology 2 domain-containing phosphatase 1 dephosphorylates platelet-derived growth factor receptor, extracellular signal-regulated kinase, and Janus kinase-signal transducer and activator of transcription, inhibiting growth signaling [3].
  • Heterodimerization: Physical association between Angiotensin II type 1 receptor and Angiotensin II type 2 receptor alters G protein coupling efficiency, reducing Angiotensin II type 1 receptor signaling potency [9].

Notably, Angiotensin II type 2 receptor expression increases significantly during pathological states (cardiac failure, vascular injury), suggesting its role as an endogenous counter-regulatory mechanism [3]. Experimental models demonstrate that Angiotensin II human TFA-induced hypertrophy and fibrosis are exacerbated by Angiotensin II type 2 receptor blockade, confirming its protective function [3] [9].

Mechanistic Insights into Sympathetic Nervous System Stimulation

Angiotensin II human TFA potentiates sympathetic neurotransmission through central and peripheral mechanisms:

  • Central nervous system actions: Angiotensin II human TFA crosses the blood-brain barrier incompletely but activates circumventricular organs (organum vasculosum lamina terminalis, subfornical organ), which project to the paraventricular nucleus. This stimulates presynaptic Angiotensin II type 1 receptor on glutamatergic neurons, enhancing norepinephrine release in rostral ventrolateral medulla—the primary regulator of sympathetic vasomotor tone [6] [8].
  • Peripheral neuromodulation: In sympathetic ganglia and nerve terminals, Angiotensin II human TFA binds neuronal Angiotensin II type 1 receptor, facilitating norepinephrine release via:
  • Protein kinase C-mediated enhancement of N-type calcium channels
  • Inhibition of potassium channels to prolong depolarization
  • Reactive oxygen species-dependent suppression of neuronal reuptake mechanisms [6]
  • Adrenal catecholamine release: Angiotensin II type 1 receptor activation in chromaffin cells stimulates calcium-dependent vesicular exocytosis of epinephrine [5] [8].

These mechanisms are experimentally validated by losartan (Angiotensin II type 1 receptor antagonist) blockade of Angiotensin II human TFA-evoked norepinephrine release from hypothalamic slices (IC₅₀ = 2.2 ± 0.7 μM) [6].

Aldosterone Biosynthesis Regulation via Steroidogenic Pathways

Angiotensin II human TFA stimulates aldosterone synthesis through Angiotensin II type 1 receptor activation in adrenal zona glomerulosa cells via coordinated genomic and non-genomic mechanisms:

  • Acute calcium-dependent phase: Angiotensin II type 1 receptor-Gq coupling activates phospholipase Cβ, generating inositol trisphosphate that mobilizes intracellular calcium stores. Calcium binds calmodulin, activating calcium/calmodulin-dependent protein kinases to phosphorylate transcription factors (e.g., nuclear factor of activated T-cells) that induce steroidogenic gene expression [1] [8].
  • Transcriptional regulation: Angiotensin II human TFA stimulates steroidogenic acute regulatory protein expression within 15 minutes, facilitating cholesterol transport into mitochondria. Key regulated genes include:
  • CYP11B2 (aldosterone synthase): Rate-limiting enzyme converting 11-deoxycorticosterone to aldosterone
  • StAR (steroidogenic acute regulatory protein): Mediates cholesterol import into mitochondria
  • HMG-CoA reductase: Increases cholesterol biosynthesis [1] [8]
  • Mitochondrial remodeling: Chronic Angiotensin II human TFA exposure increases mitochondrial cristae density and cytochrome P450scc localization, enhancing pregnenolone synthesis capacity [5].

Table 3: Angiotensin II-Regulated Steroidogenic Genes

Gene SymbolProteinFunction in SteroidogenesisRegulation Timeframe
StARSteroidogenic acute regulatory proteinCholesterol transport into mitochondria15-30 minutes
CYP11B2Aldosterone synthaseCorticosterone → aldosterone conversion1-4 hours
CYP21A221-hydroxylaseProgesterone → 11-deoxycorticosterone2-6 hours
HSD3B23β-hydroxysteroid dehydrogenasePregnenolone → progesterone30-120 minutes

This mineralocorticoid induction establishes a sodium-retentive state that exacerbates hypertension and promotes cardiac fibrosis through mineralocorticoid receptor-dependent gene expression in renal epithelia and cardiomyocytes [5] [8].

Properties

Product Name

Angiotensin II human TFA

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C52H72F3N13O14

Molecular Weight

1160.2 g/mol

InChI

InChI=1S/C50H71N13O12.C2HF3O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;3-2(4,5)1(6)7/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);(H,6,7)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1

InChI Key

FYMJZKAYBCZPKL-PIONDTTLSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.